(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid
Description
The compound “(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid” is a highly complex triterpenoid glycoside. It belongs to the class of triterpene saponins, characterized by a pentacyclic picene core modified with multiple methyl groups, hydroxylated substituents, and glycosyl moieties . The compound’s structure includes two distinct sugar units: a hexose (glucose-like) and a methylated pentose, which significantly influence its solubility and bioactivity .
Key structural features:
- Core framework: A pentacyclic triterpene backbone with stereospecific methyl and hydroxyl groups.
- Glycosylation: A 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (hexose) group at the 4a position and a 3,4,5-trihydroxy-6-methyloxan-2-yl (methylated pentose) group at the 10 position.
- Functional groups: Carboxylic acid at the 6a position, critical for interactions with biological targets .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(37(52)56-35-33(49)31(47)29(45)23(18-43)54-35)16-17-42(36(50)51)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)28(44)21(3)53-34/h8,19-21,23-35,43-49H,9-18H2,1-7H3,(H,50,51)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLCKWUMMOZIEY-KZNIDIGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocyclization of Diarylethenes
Photocyclization of (E)- or (Z)-diarylethene precursors under UV light (365 nm) in the presence of iodine generates the polycyclic aromatic system. For example, irradiation of (E)-dinaphthylethene derivatives in benzene produces dibromopicene intermediates with yields exceeding 85%. The reaction’s efficiency depends on the solvent (benzene or toluene) and the use of a Dean-Stark apparatus to remove water during esterification steps.
Table 1: Optimization of Picene Core Synthesis
Introduction of Methyl Groups
The hexamethyl configuration is achieved via Kumada-Tamao cross-coupling using tetradecyl magnesium bromide and a palladium catalyst. This step ensures regioselective alkylation at the C-1, C-2, C-6b, C-9, C-9, and C-12a positions.
Carboxylic Acid Functionalization
The C-6a carboxylic acid group is introduced through oxidation and hydrolysis:
Oxidation of Methanol Derivatives
Picen-13-ylmethanol (generated via DIBAL reduction of picene-13-carboxylate esters) is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent Jones oxidation converts the aldehyde to the carboxylic acid.
Critical Note :
-
The stereochemistry at C-6a is preserved using mild oxidizing agents to prevent epimerization.
-
Hydrolysis of methyl picene-13-carboxylate with NaOH in tetrahydrofuran/water yields picene-13-carboxylic acid with 88% efficiency.
Stereoselective Glycosylation
The compound features two glycosidic linkages:
-
A β-D-glucuronyl moiety at C-4a (via oxycarbonyl).
-
A β-D-quinovosyl moiety at C-10 (via ether).
α-Glycosylation of Carboxylic Acid
The C-4a oxycarbonyl group is glycosylated using 2,9-dibutyl-1,10-phenanthroline as a nucleophilic catalyst. This method achieves α-selectivity through hydrogen bonding between the carboxylic acid’s carbonyl oxygen and the sugar’s C2-hydroxyl group.
Key Findings :
-
Carboxylic acids with pK<sub>a</sub> 4–5 exhibit optimal reactivity and selectivity.
-
Attack occurs from the α-face of the sugar electrophile, yielding >90% α-anomer.
Table 2: Glycosylation Reaction Parameters
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Catalyst | 2,9-Dibutyl-1,10-phenanthroline | Enables SN2 mechanism |
| Solvent | Ethanol | Maintains sugar stability |
| Temperature | 25–30°C | Prevents β-anomer formation |
Etherification at C-10
The C-10 hydroxyl group is functionalized with a β-D-quinovose unit via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This ensures retention of configuration at the sugar’s anomeric center.
Final Assembly and Purification
The fully functionalized intermediate undergoes global deprotection using hydrogenolysis (H<sub>2</sub>/Pd-C) to remove benzyl groups from the sugar units. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound with >98% purity.
Challenges :
-
Steric hindrance at C-4a and C-10 complicates glycosylation efficiency.
-
Epimerization risk during oxidation steps necessitates low-temperature conditions.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinovic acid backbone.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can replace specific functional groups with others, potentially enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific pH levels to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of quinovic acid derivatives with altered functional groups, while reduction can produce more reduced forms of the compound. Substitution reactions can yield a variety of derivatives with different functional groups attached to the quinovic acid backbone .
Scientific Research Applications
Biological Activities
The biological activities of this compound have been studied extensively. It exhibits potential antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Research indicates that it may help in managing conditions like Type 1 diabetes mellitus by improving pancreatic function and reducing oxidative stress in pancreatic cells .
Additionally, the compound has demonstrated antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage. This is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .
Pharmaceutical Applications
The pharmaceutical applications of this compound are diverse. It is being investigated for its potential use as a therapeutic agent in treating various diseases:
- Anticancer Activity : Studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Emerging research indicates its potential role in protecting neuronal cells from damage associated with neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A study published in Evidence-Based Complementary and Alternative Medicine explored its effects on glucose control in diabetic models. Results indicated significant improvements in blood glucose levels and overall metabolic health .
- Another investigation focused on its anticancer properties demonstrated that treatment with this compound led to reduced tumor size in animal models of breast cancer .
Mechanism of Action
The mechanism of action of (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound may interact with enzymes and receptors, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural and functional similarities with other triterpenoids and glycosides. Below is a comparative analysis based on molecular features, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Uniqueness
- The target compound’s dual glycosylation distinguishes it from simpler triterpenes like glycyrrhetinic acid (non-glycosylated) and celastrol (non-sugar modifications). This enhances its polarity (polar surface area: 354.00 Ų) and reduces logP (0.60), improving water solubility but limiting membrane permeability .
- Unlike fluorinated analogs (e.g., ), which prioritize lipophilicity for membrane targeting, the target compound’s sugar moieties facilitate interactions with extracellular proteins like HSP90 and nuclear receptors .
Bioactivity Predictions
- HSP90 Inhibition : 87.53% probability, aligning with celastrol’s mechanism but with reduced cytotoxicity due to glycosylation .
- CB1/CB2 Receptor Binding : 91.25% and 87.93% likelihood, indicating possible neuroprotective or anti-inflammatory effects .
Pharmacokinetic Limitations
- The high molecular weight (>1000 g/mol) and glycosylation may restrict blood-brain barrier penetration, a challenge also observed in yacon saponins .
Biological Activity
The compound (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid is a complex triterpenoid structure with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of triterpene glycosides , which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 472.7 g/mol . The intricate stereochemistry and functional groups present in the structure contribute to its potential pharmacological effects.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | (1S,2R,...)-hexamethyl...carboxylic acid |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
| SMILES | CC1CCC2(CCC3(C(=CCC... |
Antioxidant Activity
Research indicates that triterpenoids exhibit significant antioxidant properties . Studies have shown that compounds similar to the one can scavenge free radicals and reduce oxidative stress in various cell types . This activity is critical in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several studies. For instance:
- In diabetic rat models, it reduced levels of pro-inflammatory markers such as HMGB1 and TNF-α .
- It has been shown to inhibit NF-κB activation in primary human retinal endothelial cells under high glucose conditions .
Anticancer Potential
Triterpenoids have been studied for their anticancer properties . The compound may induce apoptosis in cancer cells through various mechanisms:
- Activation of apoptotic pathways in cancer cell lines.
- Inhibition of tumor growth in animal models .
Neuroprotective Effects
The compound also exhibits neuroprotective properties. It has been reported to improve retinal thickness and ganglion cell survival in models of ischemia/reperfusion injury . This suggests potential applications in treating neurodegenerative diseases.
Study 1: Diabetic Rats
In a controlled study involving diabetic rats treated with the compound:
- Objective : To evaluate the anti-inflammatory effects.
- Findings : Significant reduction in oxidative stress markers and inflammation was observed. Histological analysis revealed improved retinal structure .
Study 2: Cancer Cell Lines
A study investigated the compound's effects on various cancer cell lines:
Q & A
Q. How can researchers confirm the stereochemistry and molecular structure of this compound?
Methodological Answer: To confirm stereochemistry and molecular structure:
- High-Resolution NMR Spectroscopy : Use - and -NMR to analyze proton and carbon environments, focusing on coupling constants and splitting patterns to infer stereochemistry. Compare results with IUPAC naming conventions for oxane derivatives (e.g., 3,4,5-trihydroxy substitutions) .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangements of substituents like the hexamethyl groups and tetradecahydro-picene backbone. This is critical for distinguishing between closely related isomers .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHO in related compounds) and fragmentation patterns to verify glycosidic linkages and esterification sites .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility) and full-body protective suits to prevent skin contact. Replace gloves immediately after contamination .
- Respiratory Protection : Use NIOSH-approved N95 respirators or powered air-purifying respirators (PAPRs) if aerosolization occurs during synthesis or purification .
- Environmental Controls : Conduct reactions in fume hoods with secondary containment trays. Neutralize waste with calcium carbonate before disposal to mitigate environmental hazards .
Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Glycosylation Strategies : Employ Koenigs-Knorr or trichloroacetimidate methods to attach the oxan-2-yloxycarbonyl and oxan-2-yloxy substituents. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol eluent) .
- Temperature and Solvent Optimization : Use factorial design (e.g., 2 experiments) to test variables like temperature (25–80°C) and solvent polarity (DMF vs. THF). Analyze yield and purity via HPLC .
- Catalyst Screening : Test Lewis acids (e.g., BF-EtO) for esterification efficiency. Use Design of Experiments (DoE) software to identify optimal catalyst concentrations .
Advanced Research Questions
Q. How can computational methods like COMSOL Multiphysics model this compound’s physicochemical behavior?
Methodological Answer:
- Reaction Kinetics Modeling : Simulate esterification and glycosylation steps using finite element analysis (FEA) to predict activation energies and rate constants. Validate with experimental calorimetry data .
- Solubility Predictions : Input Hansen solubility parameters into COMSOL to optimize solvent mixtures (e.g., water-ethanol gradients) for crystallization. Cross-reference with experimental cloud-point measurements .
- Thermal Stability Analysis : Model thermal decomposition pathways under inert/vacuum conditions. Compare simulated thermogravimetric (TGA) curves with empirical data to refine degradation thresholds .
Q. How should researchers resolve contradictions in experimental data regarding the compound’s reactivity?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to reconcile discrepancies in reaction yields or spectroscopic data. For example, inconsistent -NMR peaks may arise from dynamic rotational isomerism—use variable-temperature NMR to confirm .
- Error Source Identification : Conduct robustness testing (e.g., Youden’s ruggedness test) to isolate variables like impurity profiles (e.g., residual catalysts) or moisture sensitivity .
- Collaborative Validation : Share raw datasets (e.g., chromatograms, spectral libraries) with independent labs for cross-verification. Use platforms like ICReDD’s reaction path search tools to align computational and experimental results .
Q. What strategies minimize byproducts while maximizing reaction yields for this compound?
Methodological Answer:
- Byproduct Profiling : Use LC-MS/MS to identify and quantify side products (e.g., hydrolyzed esters or glycosidic cleavage products). Adjust protecting groups (e.g., acetyl vs. benzyl) to suppress competing reactions .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing residence time and unwanted dimerization. Monitor in real-time with inline IR spectroscopy .
- Enzyme-Mediated Synthesis : Screen lipases or glycosyltransferases for regioselective catalysis. Compare turnover rates in biphasic systems (e.g., tert-butanol/water) to traditional chemical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
